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molecular formula C14H19NOSi B8641866 1-Trimethylsilyloxy-1-cyano-1,2,3,4-tetrahydronaphthalene CAS No. 50361-53-0

1-Trimethylsilyloxy-1-cyano-1,2,3,4-tetrahydronaphthalene

Cat. No. B8641866
M. Wt: 245.39 g/mol
InChI Key: AMMBOYWMOPYMGK-UHFFFAOYSA-N
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Patent
US07217706B2

Procedure details

Under nitrogen, to the suspension of lithium aluminum hydride (8.4 g) in tetrahydrofuran (120 ml) was dropwise added 1-trimethylsilyloxy-1-cyano-1,2,3,4-tetrahydro-naphthalene (27 g) in tetrahydrofuran (120 ml) at 5° C., and the mixture was stirred at room temperature for 24 hours. To the mixture were added sodium fluoride (37 g) and water (12 ml) at 5° C., and the mixture was vigorously stirred at room temperature for 30 minutes. The precipitate was removed by filtration. The filtrate was evaporated in vacuo to give 1-aminomethyl-1-hydroxy-1,2,3,4-tetrahydronaphthalene (19 g).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[Si](C)(C)[O:9][C:10]1([C:20]#[N:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1.[F-].[Na+].O>O1CCCC1>[NH2:21][CH2:20][C:10]1([OH:9])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C[Si](OC1(CCCC2=CC=CC=C12)C#N)(C)C
Step Three
Name
Quantity
37 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC1(CCCC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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